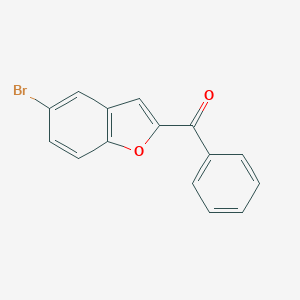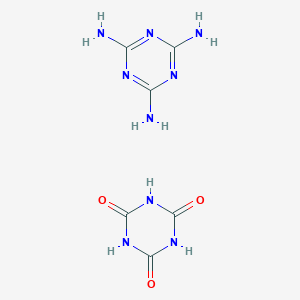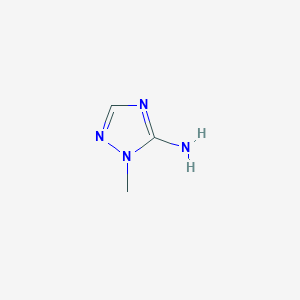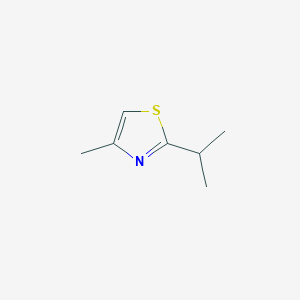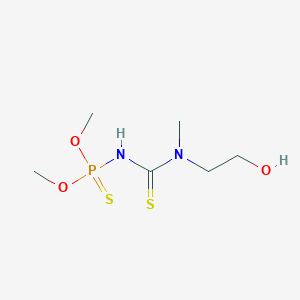
Phosphoramidothioic acid, (((2-hydroxyethyl)methylamino)thioxomethyl)-, O,O-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidothioic acid, (((2-hydroxyethyl)methylamino)thioxomethyl)-, O,O-dimethyl ester, commonly known as DMTMM, is a widely used coupling reagent in organic synthesis. It is a highly efficient and versatile reagent that is used to activate carboxylic acids for the formation of amides, esters, and peptides. DMTMM has gained popularity due to its ease of use, high yield, and low toxicity.
Mecanismo De Acción
DMTMM acts as a coupling agent by activating carboxylic acids through the formation of an intermediate acyl phosphate. The activated carboxylic acid then reacts with the amine to form an amide bond. DMTMM is highly efficient in this process due to the stabilization of the intermediate acyl phosphate by the thioxomethyl group.
Efectos Bioquímicos Y Fisiológicos
DMTMM has low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to handle DMTMM with care as it can irritate the skin and eyes. DMTMM has no known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTMM has several advantages over other coupling reagents. It is highly efficient, selective, and easy to use. DMTMM also has a low toxicity profile, making it safe for use in laboratory experiments. However, DMTMM has some limitations. It is not suitable for the activation of carboxylic acids that contain acid-labile protecting groups. DMTMM is also not suitable for the formation of amides with hindered amines.
Direcciones Futuras
Future research on DMTMM could focus on the development of new coupling reagents with improved efficiency and selectivity. Other areas of research could include the application of DMTMM in the synthesis of complex peptides and proteins, as well as the development of new strategies for the activation of carboxylic acids. Additionally, research could focus on the use of DMTMM in drug discovery and protein engineering.
Métodos De Síntesis
DMTMM can be synthesized by reacting N,N-dimethylformamide dimethyl acetal (DMF-DMA) with phosphorus pentasulfide (P2S5) in the presence of 2-hydroxyethyl methylamine. The reaction yields DMTMM as a white crystalline solid with a melting point of 114-116°C.
Aplicaciones Científicas De Investigación
DMTMM is widely used in peptide synthesis, drug discovery, and protein engineering. It is used to activate carboxylic acids for the formation of amides, esters, and peptides. DMTMM is also used as a coupling agent in the synthesis of polypeptides and proteins. It has been shown to be highly efficient and selective in the formation of peptide bonds.
Propiedades
Número CAS |
17702-63-5 |
|---|---|
Nombre del producto |
Phosphoramidothioic acid, (((2-hydroxyethyl)methylamino)thioxomethyl)-, O,O-dimethyl ester |
Fórmula molecular |
C6H15N2O3PS2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
3-dimethoxyphosphinothioyl-1-(2-hydroxyethyl)-1-methylthiourea |
InChI |
InChI=1S/C6H15N2O3PS2/c1-8(4-5-9)6(13)7-12(14,10-2)11-3/h9H,4-5H2,1-3H3,(H,7,13,14) |
Clave InChI |
HUSWYLCFUROMJM-UHFFFAOYSA-N |
SMILES isomérico |
CN(CCO)C(=NP(=S)(OC)OC)S |
SMILES |
CN(CCO)C(=S)NP(=S)(OC)OC |
SMILES canónico |
CN(CCO)C(=S)NP(=S)(OC)OC |
Otros números CAS |
17702-63-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



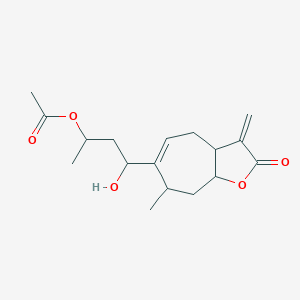
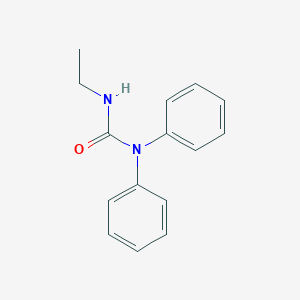

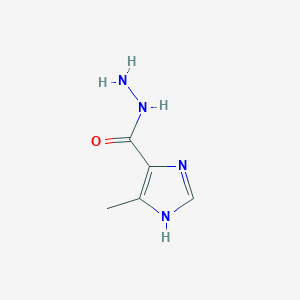
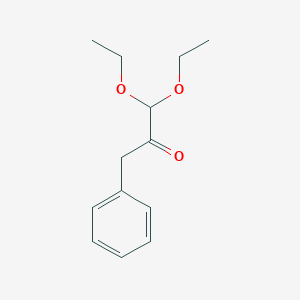
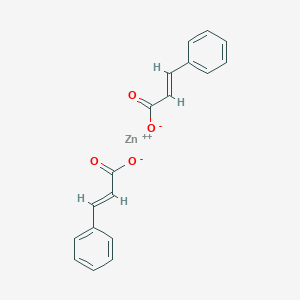
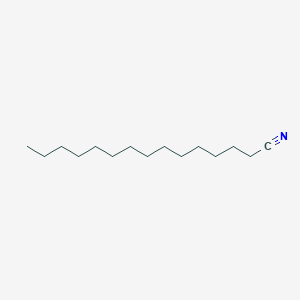
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
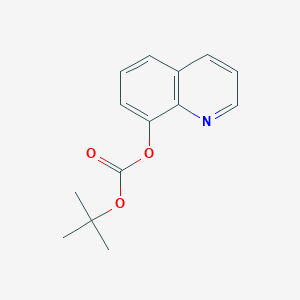
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
